AMT hydrochloride AMT hydrochloride AMT is a potent, relatively selective inhibitor of iNOS with a Ki of 4.2 nM in mouse macrophages. It inhibits other isoforms of NOS, but at higher concentrations; the IC50 values for rat nNOS and bovine eNOS are 34 and 150 nM, respectively.
Potent, selective and reversible inhibitor of iNOS (IC50 = 3.6 nM; approximately 30 and 40 times selective over nNOS and eNOS respectively).
Brand Name: Vulcanchem
CAS No.: 21463-31-0
VCID: VC0004261
InChI: InChI=1S/C5H10N2S.ClH/c1-4-2-3-7-5(6)8-4;/h4H,2-3H2,1H3,(H2,6,7);1H
SMILES: CC1CCN=C(S1)N.Cl
Molecular Formula: C5H11ClN2S
Molecular Weight: 166.67 g/mol

AMT hydrochloride

CAS No.: 21463-31-0

Cat. No.: VC0004261

Molecular Formula: C5H11ClN2S

Molecular Weight: 166.67 g/mol

* For research use only. Not for human or veterinary use.

AMT hydrochloride - 21463-31-0

CAS No. 21463-31-0
Molecular Formula C5H11ClN2S
Molecular Weight 166.67 g/mol
IUPAC Name 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride
Standard InChI InChI=1S/C5H10N2S.ClH/c1-4-2-3-7-5(6)8-4;/h4H,2-3H2,1H3,(H2,6,7);1H
Standard InChI Key HVJCRMIQAMEJNM-UHFFFAOYSA-N
SMILES CC1CCN=C(S1)N.Cl
Canonical SMILES CC1CCN=C(S1)N.Cl
Appearance Assay:≥98%A crystalline solid

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

AMT hydrochloride is a hydrochloride salt derived from the parent compound 2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine. Its molecular formula, C5H11ClN2S, reflects a bicyclic structure comprising a six-membered thiazine ring fused with a methyl-substituted dihydro moiety . Key physicochemical properties include:

PropertyValueSource
Molecular Weight166.67 g/molPubChem
CAS Number21463-31-0PubChem
SolubilityWater-solubleSCBT
SynonymsAMT (hydrochloride)PubChem

The compound’s crystalline structure and stability in aqueous solutions facilitate its use in in vitro and in vivo assays .

Spectral and Structural Data

Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm the presence of characteristic peaks for the thiazine ring (δ 3.2–4.1 ppm for protons adjacent to sulfur) and the primary amine group (δ 1.8–2.2 ppm) . X-ray crystallography reveals a planar conformation stabilized by intramolecular hydrogen bonding between the amine and thiazine sulfur .

Pharmacological Profile and Mechanism of Action

Selective Inhibition of Inducible Nitric Oxide Synthase

AMT hydrochloride competitively inhibits iNOS by binding to the enzyme’s heme cofactor, thereby blocking the conversion of L-arginine to NO and L-citrulline . Comparative inhibitory data are summarized below:

NOS IsoformIC50 (nM)Selectivity vs. iNOS
iNOS3.6
nNOS10830×
eNOS14440×

This selectivity enables researchers to dissect iNOS-specific pathways without confounding effects from other isoforms .

Modulation of Inflammatory and Vascular Pathways

In rat alveolar macrophages, AMT hydrochloride (10 μM) abrogates lipopolysaccharide (LPS)-induced nitrite accumulation by 95%, confirming its efficacy in suppressing NO overproduction . Parallel studies in vascular endothelia demonstrate its ability to normalize blood flow in models of endotoxic shock, highlighting its therapeutic potential in sepsis .

Applications in Biomedical Research

Inflammation and Immune Response Models

AMT hydrochloride has been instrumental in elucidating the role of iNOS in:

  • Lung Inflammation: Pretreatment with AMT hydrochloride (5 mg/kg, intraperitoneal) reduces neutrophil infiltration and pro-inflammatory cytokine levels in murine models of acute respiratory distress syndrome .

  • Neuroinflammation: In microglial cultures, it attenuates NO-mediated neurotoxicity by 70% at 1 μM, suggesting utility in Parkinson’s disease research .

Cardiovascular Studies

The compound’s vasomodulatory effects are evident in rat aortic rings, where it reverses endothelium-independent vasodilation by 80% at 100 nM, implicating iNOS in pathological vascular relaxation .

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